N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
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Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C32H36N4O5S and its molecular weight is 588.72. The purity is usually 95%.
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Scientific Research Applications
Antifungal Applications
The derivative "2-(2-oxo-morpholin-3-yl)-acetamide" has shown promising antifungal activities. This compound, through structural optimization, has been identified as a potent fungicidal agent against Candida species and other fungi, including molds and dermatophytes. It exhibits broad-spectrum antifungal in vitro activity, and significant efficacy has been demonstrated in vivo against systemic Candida albicans infection, showing a substantial reduction in fungal load in kidneys (Bardiot et al., 2015).
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which share structural similarities with the compound , have been synthesized and evaluated for their in vitro antitumor activity. These compounds have demonstrated broad-spectrum antitumor activity with significant potency, potentially due to their ability to inhibit EGFR-TK and B-RAF kinase, which are critical targets in cancer therapy (Al-Suwaidan et al., 2016).
Structural and Molecular Docking Studies
The compound has also been a subject of structural and vibrational study, using FT-IR, FT-Raman, and DFT calculations. Molecular docking studies have shown that similar compounds form stable complexes with targets like the BRCA2 complex, suggesting potential inhibitory activity against these targets. These studies provide insights into the compound's interaction mechanisms at the molecular level, aiding in the development of targeted therapeutics (El-Azab et al., 2016).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O5S/c1-39-28-11-8-24(20-29(28)40-2)12-14-33-30(37)22-42-32-34-27-10-9-25(35-16-18-41-19-17-35)21-26(27)31(38)36(32)15-13-23-6-4-3-5-7-23/h3-11,20-21H,12-19,22H2,1-2H3,(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQVXOJBNSXFLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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